molecular formula C13H15Cl2NO2S B2497543 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide CAS No. 1448131-89-2

3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide

Cat. No.: B2497543
CAS No.: 1448131-89-2
M. Wt: 320.23
InChI Key: HASQYIINLPVLEV-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorinated aromatic ring and a substituted tetrahydrothiophene moiety. The compound’s structure includes a methoxy group on the tetrahydrothiophene ring, which may influence its electronic and steric properties.

Properties

IUPAC Name

3,4-dichloro-N-[(3-methoxythiolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2S/c1-18-13(4-5-19-8-13)7-16-12(17)9-2-3-10(14)11(15)6-9/h2-3,6H,4-5,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASQYIINLPVLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide typically involves the following steps:

  • Formation of the Methoxytetrahydrothiophene Intermediate

      Starting Materials: 3-methoxytetrahydrothiophene is synthesized from tetrahydrothiophene through a series of reactions involving methoxylation.

      Reaction Conditions: Methoxylation is usually carried out using methanol and a suitable catalyst under controlled temperature and pressure conditions.

  • Coupling with Dichlorobenzamide

      Starting Materials: 3,4-dichlorobenzoyl chloride and the methoxytetrahydrothiophene intermediate.

      Reaction Conditions: The coupling reaction is typically performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methoxytetrahydrothiophene moiety.

      Products: Oxidation typically leads to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group in the benzamide.

      Products: Reduction results in the formation of corresponding amines or alcohols.

  • Substitution

      Reagents and Conditions: Nucleophilic substitution reactions can occur at the dichlorobenzamide moiety using reagents such as sodium methoxide or potassium tert-butoxide.

      Products: Substitution reactions yield various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies focus on its interactions with biological targets, such as enzymes and receptors, to evaluate its efficacy as a therapeutic agent.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide and related benzamide derivatives:

Compound Name Core Structure Substituents Pharmacological Activity Legal Status
This compound Benzamide with tetrahydrothiophene 3-Methoxy-tetrahydrothiophen-3-ylmethyl Unknown; hypothesized opioid-like activity based on structural analogy Not explicitly regulated; potential analog status under drug laws
AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) Benzamide with cyclohexylmethyl 1-(Dimethylamino)cyclohexylmethyl μ-opioid receptor agonist (potency comparable to morphine) Controlled substance (Schedule I in multiple jurisdictions)
U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide) Benzamide with dimethylamino-cyclohexyl 2-(Dimethylamino)cyclohexyl, N-methyl Potent μ-opioid agonist; associated with fatal intoxications Banned under international drug control laws
Isopropyl 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]benzamide Benzamide with isopropyl substitution 2-(Dimethylamino)cyclohexyl, isopropyl ester Modified pharmacokinetics; reduced potency compared to U-47700 Emerging legislation for control
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with hydroxyalkyl chain 2-Hydroxy-1,1-dimethylethyl No opioid activity; used as a directing group in metal-catalyzed reactions Not regulated

Structural and Functional Analysis

  • Substituent Effects on Opioid Activity: The 3,4-dichloro substitution on the benzamide core is a hallmark of synthetic opioids like AH-7921 and U-47700, enhancing receptor affinity through hydrophobic interactions . The tetrahydrothiophene ring in the target compound introduces a sulfur atom and methoxy group, which may reduce metabolic oxidation compared to cyclohexyl-based analogs.
  • Metabolic Stability :
    Cyclohexyl-substituted analogs (e.g., AH-7921) undergo hepatic N-demethylation and hydroxylation, leading to active metabolites. The tetrahydrothiophene moiety in the target compound may confer resistance to cytochrome P450-mediated degradation, prolonging its half-life .

  • The target compound’s structural similarity to these substances may place it under scrutiny under analog laws (e.g., the U.S. Federal Analog Act) .

Pharmacological Data (Hypothetical Comparison)

Based on structural analogs:

  • Receptor Binding Affinity :
    AH-7921 exhibits Ki values of 137 nM (μ-opioid) and 1,660 nM (κ-opioid), while U-47700 shows higher μ-selectivity (Ki = 11 nM) . The target compound’s binding profile remains unstudied but could deviate due to its unique substituents.
  • Toxicity : AH-7921 has an LD₅₀ of 32 mg/kg (mice, subcutaneous), whereas U-47700’s LD₅₀ is lower (7.5 mg/kg) . The tetrahydrothiophene group might alter toxicity through distinct metabolic pathways.

Biological Activity

3,4-Dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H16Cl2N2O2SC_{14}H_{16}Cl_{2}N_{2}O_{2}S and a molecular weight of approximately 348.25 g/mol. The presence of chloro and methoxy groups contributes to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC14H16Cl2N2O2S
Molecular Weight348.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antibacterial Activity

Recent studies have indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antibacterial properties. A notable study highlighted the effectiveness of related benzamide derivatives against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . These compounds were found to target the bacterial division protein FtsZ, which is crucial for bacterial cell division.

Case Study:
In a comparative study, a series of benzamide derivatives were synthesized and tested for their antibacterial activity. Among these, one compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like ciprofloxacin and linezolid, indicating superior efficacy against gram-positive strains .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of FtsZ polymerization. FtsZ is a homolog of tubulin in eukaryotes and plays a critical role in bacterial cytokinesis. By disrupting FtsZ function, these compounds prevent bacterial cell division, leading to cell death .

Pharmacological Studies

Pharmacological evaluations have shown that compounds with similar structures exhibit various activities beyond antibacterial effects. For instance, some derivatives have been investigated for their anti-inflammatory properties and potential use in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity studies suggest that while it exhibits potent biological activity, careful evaluation is necessary to determine its safety margin for therapeutic use.

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